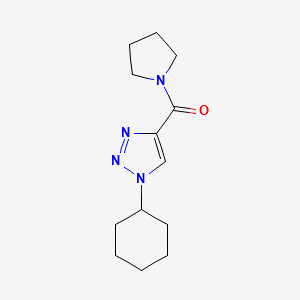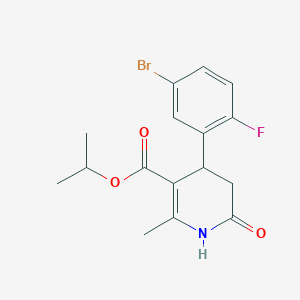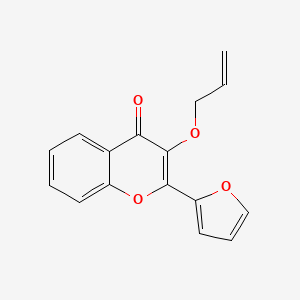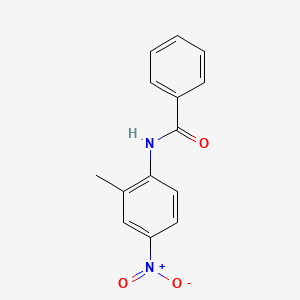![molecular formula C20H19ClN2O5 B5210864 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5210864.png)
5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione, also known as rosiglitazone, is a thiazolidinedione antidiabetic drug. Rosiglitazone is used to treat type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism.
Mécanisme D'action
Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity, improved glucose metabolism, and reduced inflammation.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and lower hemoglobin A1c levels in patients with type 2 diabetes. Additionally, 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has been shown to have anti-inflammatory effects, including reducing levels of C-reactive protein, a marker of inflammation. Rosiglitazone has also been shown to improve lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
Rosiglitazone has several advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the role of PPARγ in various diseases. Additionally, 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee is readily available and relatively inexpensive. However, there are also limitations to the use of 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee in laboratory experiments. It has been shown to have off-target effects, including increasing the risk of heart failure in some patients. Additionally, 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has been shown to be metabolized differently in humans and rodents, which may limit its usefulness in animal studies.
Orientations Futures
There are several potential future directions for research on 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee. One area of interest is its potential use in the treatment of cancer. Studies have shown that 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of various cancers. Additionally, there is interest in investigating the use of 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and reduce beta-amyloid accumulation in the brain. Finally, there is ongoing research into the development of new PPARγ agonists with improved safety profiles and fewer off-target effects.
Méthodes De Synthèse
Rosiglitazone can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-thiazolidinedione with 3-(2-methoxyphenoxy)propylamine in the presence of a base, followed by the condensation of the resulting compound with 2-(4-methylphenyl)acetaldehyde.
Applications De Recherche Scientifique
Rosiglitazone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of cancer. Additionally, 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has been shown to improve cognitive function and reduce beta-amyloid accumulation in the brain, suggesting a potential role in the treatment of Alzheimer's disease. Furthermore, 5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedionee has been shown to have cardioprotective effects, including reducing inflammation and improving vascular function.
Propriétés
IUPAC Name |
(5Z)-5-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-17-5-2-3-6-18(17)28-10-4-9-27-16-8-7-14(21)11-13(16)12-15-19(24)23-20(25)22-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H2,22,23,24,25)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYGKUNKNKPJG-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)
![3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5210804.png)

![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5210823.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5210829.png)
![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210830.png)
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)


![2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5210870.png)
![(3-bromo-4-methoxyphenyl){3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B5210878.png)
![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)